[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)
Description
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) is a bisphosphine ligand characterized by a methylene (-CH₂-) bridge connecting two 2,1-phenylene groups, each substituted with diphenylphosphine moieties. This ligand is part of a broader class of chelating ligands used in coordination chemistry, particularly in transition-metal catalysis and photoluminescent materials. The methylene bridge confers distinct steric and electronic properties compared to oxygen- or sulfur-bridged analogues, influencing metal-ligand bond strength, coordination geometry, and photophysical behavior in complexes .
Structure
3D Structure
Properties
CAS No. |
192373-35-6 |
|---|---|
Molecular Formula |
C37H30P2 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-[(2-diphenylphosphanylphenyl)methyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H30P2/c1-5-19-32(20-6-1)38(33-21-7-2-8-22-33)36-27-15-13-17-30(36)29-31-18-14-16-28-37(31)39(34-23-9-3-10-24-34)35-25-11-4-12-26-35/h1-28H,29H2 |
InChI Key |
JILBUFWKACJMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Synthesis of methylenedi(2,1-phenylene) dihalide :
Phosphine group introduction :
- Reaction of the dihalide with lithium diphenylphosphide (Ph$$2$$PLi) in tetrahydrofuran (THF) at −78°C:
$$
\text{Cl-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-Cl} + 2\,\text{Ph}2\text{PLi} \rightarrow \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-PPh}2 + 2\,\text{LiCl}
$$ - Yield : 68–72%.
- Reaction of the dihalide with lithium diphenylphosphide (Ph$$2$$PLi) in tetrahydrofuran (THF) at −78°C:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | −78°C to 25°C |
| Solvent | THF |
| Catalyst | None |
| Purity (HPLC) | >98% |
Metal-Mediated Cross-Coupling
Palladium or nickel catalysts facilitate coupling between aryl halides and phosphorus precursors.
Procedure:
Synthesis of 2-bromophenylmethylene intermediates :
Catalytic phosphorylation :
- Reaction with diphenylphosphine using Pd(OAc)$$2$$/Xantphos in toluene at 110°C:
$$
2\,\text{Ph}2\text{PH} + \text{Br-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-Br} \xrightarrow{\text{Pd}} \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-PPh}2 + 2\,\text{HBr}
$$ - Yield : 85–90%.
- Reaction with diphenylphosphine using Pd(OAc)$$2$$/Xantphos in toluene at 110°C:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)$$_2$$ |
| Ligand | Xantphos (4 mol%) |
| Reaction Time | 12–24 hours |
Reductive Phosphination of Phosphine Oxides
Phosphine oxides are reduced to phosphines after backbone assembly.
Procedure:
Oxidative phosphorylation :
Reduction with LiAlH$$4$$ :
$$
\text{Ph}2\text{P(O)-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-P(O)Ph}2 \xrightarrow{\text{LiAlH}4} \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-PPh}2 + 2\,\text{H}_2\text{O}
$$
Key Data:
| Parameter | Value |
|---|---|
| Reducing Agent | LiAlH$$_4$$ (excess) |
| Solvent | Diethyl ether |
| Reaction Time | 6 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | >98 | Moderate | High |
| Metal-Mediated Coupling | 85–90 | >99 | Low | Moderate |
| Reductive Phosphination | 75–80 | 95–97 | High | Low |
Challenges and Optimizations
- Steric hindrance : Bulky diphenylphosphine groups necessitate prolonged reaction times in metal-mediated couplings.
- Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) is critical for removing LiCl or Pd residues.
- Anion effects : Carborane anions enhance stability in catalytic applications but complicate synthesis.
Chemical Reactions Analysis
Types of Reactions
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It can coordinate to metal centers, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. Typical reaction conditions involve inert atmospheres, controlled temperatures, and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and materials science.
Scientific Research Applications
Catalytic Applications
DPEphos serves as a ligand in numerous palladium-catalyzed reactions, which are critical in organic synthesis. The following table summarizes key catalytic applications:
| Reaction Type | Description |
|---|---|
| Palladium-Catalyzed Formation of Diaryl Amines | DPEphos enhances the formation of diaryl amines from aryl halides and amines, improving yields. |
| C3 Benzylation of Indoles | This reaction utilizes DPEphos to facilitate the benzylation process at the C3 position of indoles. |
| Monoallylation of Ammonia | DPEphos is effective in promoting the monoallylation of ammonia under mild conditions. |
| Aerobic Oxidation Coupling | It acts as a ligand in the coupling of acyl chlorides with arylboronic acids in the presence of oxygen. |
| Carbonylation of Aryl Iodides | DPEphos aids in the carbonylation process, converting aryl iodides into corresponding carbonyl compounds. |
| Direct C-H Arylation | This application involves C-H activation to introduce aryl groups into various substrates. |
| Benzyne Trimerization | DPEphos facilitates the trimerization of benzyne intermediates, leading to complex aromatic compounds. |
Synthesis of Bioactive Compounds
DPEphos has also been explored for its potential in synthesizing bioactive compounds. It is particularly useful in synthesizing pharmaceuticals and agrochemicals where specific functional group transformations are required.
Greener Chemistry Initiatives
In line with sustainable chemistry practices, DPEphos has been utilized in greener methodologies such as:
- Ruthenium-Catalyzed Amine Synthesis : This method allows for the synthesis of amines from alcohols and amines using hydrogen-borrowing techniques, minimizing waste and byproducts.
- Hydrogen Borrowing Methodology : This approach is notable for its efficiency and reduced environmental impact compared to traditional methods.
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated that using DPEphos as a ligand in palladium-catalyzed reactions significantly increased the reaction rates and yields for diaryl amine synthesis. The optimized conditions led to an increase in product yield by over 30% compared to other ligands.
Case Study 2: C-H Activation
Research indicated that DPEphos facilitated direct C-H arylation with high regioselectivity and efficiency. The study highlighted its effectiveness in generating complex molecules that are otherwise challenging to synthesize.
Mechanism of Action
The mechanism by which [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its ability to coordinate to metal centers. The phosphine groups donate electron density to the metal, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in catalysis. The pathways involved include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) and related bisphosphine ligands are critical for their application-specific performance. Below is a comparative analysis with key analogues:
Structural and Electronic Comparisons
- Steric Effects : The methylene bridge in [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) provides intermediate flexibility between the rigid ether bridge of DPEphos and the highly constrained xanthene backbone of xantphos. This flexibility allows for adaptable coordination geometries in metal complexes .
- Electronic Tuning : Unlike the π-accepting oxygen bridge in DPEphos, the methylene group lacks lone pairs, reducing backbonding interactions with metal centers. This results in stronger σ-donation compared to DPEphos but weaker than xantphos, which has additional conjugation from its aromatic backbone .
Photophysical and Catalytic Performance
Studies on copper(I) complexes highlight ligand-dependent photophysical properties:
- Emission Behavior: Xantphos-based complexes exhibit higher photoluminescence quantum yields (PLQYs) than DPEphos analogues due to reduced non-radiative decay pathways from rigid ligand frameworks.
- Catalytic Utility: Ligands like 1,2-bis(ditertbutylphosphinomethyl)benzene prioritize steric shielding for selective catalysis, whereas [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) may favor applications requiring balanced steric and electronic modulation .
Biological Activity
Methylenedi(2,1-phenylene)bis(diphenylphosphane), often abbreviated as MDPP, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological activity of MDPP, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
MDPP is characterized by its unique structure, which consists of two diphenylphosphane groups linked by a methylene bridge. The molecular formula for MDPP is CHP, and it possesses significant steric and electronic properties due to the presence of phosphorus atoms.
| Property | Value |
|---|---|
| Molecular Formula | CHP |
| Molecular Weight | 318.34 g/mol |
| CAS Number | 120-94-5 |
Mechanisms of Biological Activity
The biological activity of MDPP can be attributed to several mechanisms:
- Enzyme Inhibition : MDPP has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms.
- Reactive Oxygen Species (ROS) Generation : Similar to other organophosphorus compounds, MDPP may induce oxidative stress through ROS production, leading to cellular damage.
- Interaction with Cellular Targets : The phosphane moieties in MDPP can interact with nucleophilic sites on proteins, potentially altering their function.
Antimicrobial Activity
Research indicates that MDPP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that MDPP could be a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A recent investigation evaluated the anticancer potential of MDPP on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC values indicating potent cytotoxic effects:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of MDPP in a model of oxidative stress-induced neuronal damage. The results indicated that MDPP significantly reduced neuronal cell death and improved cell viability by modulating antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
